4-(Styryl)pyrimidine

Description

Structural Features and Electronic Configuration

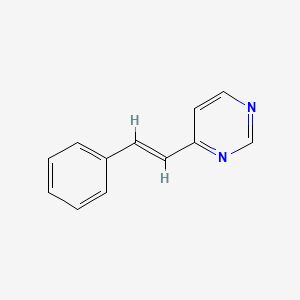

The foundational structure of 4-(Styryl)pyrimidine consists of a pyrimidine (B1678525) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. nih.gov This ring is substituted at the 4-position with a styryl group. The styryl moiety is composed of a vinyl group attached to a phenyl ring. smolecule.com The IUPAC name for this compound is 4-[(E)-2-phenylethenyl]pyrimidine. nih.gov

The key to the compound's notable properties lies in the extended π-conjugated system that is formed between the pyrimidine ring and the styryl group. This conjugation allows for the delocalization of electrons across the molecule, which significantly influences its electronic and photophysical behavior. smolecule.com The presence of the electron-withdrawing pyrimidine ring and the electron-donating potential of the styryl group creates a "push-pull" electronic environment, a characteristic often sought after in the design of functional organic molecules. researchgate.net

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C12H10N2 | smolecule.comnih.govscbt.com |

| IUPAC Name | 4-[(E)-2-phenylethenyl]pyrimidine | nih.gov |

| Molecular Weight | 182.22 g/mol | smolecule.comnih.govscbt.com |

| CAS Number | 39816-21-2 | smolecule.com |

Significance in Contemporary Chemical Research

The unique structural and electronic features of this compound make it a versatile scaffold in various areas of chemical research. Its derivatives have shown promise in medicinal chemistry, materials science, and as probes for biological systems.

In the realm of medicinal chemistry, pyrimidine derivatives are of great importance as they form the core structure of many natural and synthetic biologically active compounds. nih.govnih.gov Research has indicated that derivatives of this compound exhibit a range of biological activities. For instance, they have been investigated as potential kinase inhibitors, particularly targeting mutant forms of the epidermal growth factor receptor (EGFR) implicated in non-small cell lung cancer. smolecule.com Furthermore, some derivatives have demonstrated moderate antimicrobial and antifungal properties. smolecule.com Studies have also explored the interaction of this compound derivatives with DNA, suggesting potential for their development in targeted drug delivery or as diagnostic tools. smolecule.com More recently, certain pyrimidine derivatives have been designed and synthesized as potent bone anabolic agents, promoting osteogenesis. nih.gov

From a materials science perspective, the conjugated nature of this compound and its derivatives makes them interesting candidates for applications in optics and electronics. The "push-pull" electronic structure can lead to significant nonlinear optical (NLO) properties. researchgate.netrsc.org This has prompted research into their use for developing materials for applications such as optical data storage and frequency conversion. smolecule.com The photophysical properties, including fluorescence, of styrylpyrimidine derivatives are highly sensitive to their molecular environment, which has led to their investigation as fluorescent dyes and chemosensors. researchgate.net By modifying the substituents on the pyrimidine and styryl rings, researchers can tune the absorption and emission properties of these molecules. acs.orgacs.org

| Area of Research | Potential Application | Key Findings | Source |

|---|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors (e.g., for cancer therapy) | Derivatives show potential against mutant EGFR. | smolecule.com |

| Medicinal Chemistry | Antimicrobial/Antifungal Agents | Some derivatives exhibit moderate activity against certain bacterial and fungal strains. | smolecule.com |

| Medicinal Chemistry | Bone Anabolic Agents | Designed pyrimidine derivatives have been shown to promote osteogenesis. | nih.gov |

| Medicinal Chemistry | DNA Binding Agents | Studies indicate moderate binding affinity, suggesting potential for diagnostics or drug delivery. | smolecule.com |

| Materials Science | Non-Linear Optics | Derivatives can exhibit interesting NLO properties for applications like optical data storage. | smolecule.comrsc.org |

| Materials Science | Fluorescent Probes and Sensors | The photophysical properties are sensitive to the environment, making them suitable as chemosensors. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRWJYZHFFPIKP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 4-(Styryl)pyrimidine

The construction of the this compound skeleton can be achieved through several key chemical reactions. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Suzuki Coupling Reactions

The Suzuki cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound and its derivatives. This palladium-catalyzed reaction involves the coupling of a halogenated pyrimidine (B1678525) with a styrylboronic acid or its ester.

One notable application of this method is in the synthesis of 5-styryl-4-(hetero)aryl substituted pyrimidines, starting from the commercially available 5-bromopyrimidine (B23866). This approach combines the Suzuki cross-coupling with a nucleophilic aromatic substitution of hydrogen (SNH) reaction, providing a convenient route to a diverse range of compounds. The synthesis of 4,6-disubstituted pyrimidines has also been successfully achieved through the Suzuki coupling of 4,6-dichloropyrimidine (B16783) with appropriate boronic acids.

The general reaction scheme for the Suzuki coupling to form a this compound derivative is as follows:

Scheme 1: General Suzuki coupling reaction for the synthesis of this compound derivatives.

A study on the synthesis of potential pyrimidine derivatives as HIV and kinesin Eg5 inhibitors utilized the Suzuki cross-coupling reaction with Pd(PPh₃)₄ as the catalyst to produce various 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs.

| Catalyst | Reagents | Application | Reference |

| Pd(PPh₃)₄ | Arylboronic acids | Synthesis of pyrimidine derivatives as potential HIV and kinesin Eg5 inhibitors | mdpi.com |

| Palladium catalyst | Styryl boronic acid | Efficient synthesis of this compound |

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a carbonyl group (aldehyde or ketone) with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com This reaction is a viable method for the formation of the styryl moiety attached to the pyrimidine ring.

The reaction typically proceeds through the formation of an α,β-unsaturated ketone (a conjugated enone) after a nucleophilic addition and subsequent dehydration. organic-chemistry.org While direct and detailed examples of Knoevenagel condensation for the synthesis of the parent this compound are not extensively documented in readily available literature, the principle can be applied by reacting a 4-methylpyrimidine (B18481) derivative with a suitable aromatic aldehyde.

The general mechanism involves the deprotonation of the active methylene (B1212753) group by a weak base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the styryl group.

Different catalysts can be employed, including piperidine, and the reaction conditions can be optimized to improve yields. For instance, the synthesis of cyanoacrylates, which are structurally related, has been achieved with high yields using diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst. scielo.org.mx

| Catalyst | Reactants | Product | Reference |

| Piperidine | 2-methoxybenzaldehyde, thiobarbituric acid | (E)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | organic-chemistry.org |

| Diisopropylethylammonium acetate (DIPEAc) | Aldehydes, ethyl cyanoacetate | Cyanoacrylates | scielo.org.mx |

| H₂O₂:HCl | Substituted thiophene (B33073) carboxaldehyde, barbituric acid | 5-(3-substituted-thiophene)-pyrimidine derivatives | urfu.ru |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel. Several one-pot strategies have been developed for the synthesis of styrylpyrimidine derivatives.

An effective one-pot, two-step synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been reported using water as an environmentally benign solvent. upce.cz This method involves the initial formation of the pyrimidine ring through a [3+3] annulation of acetylacetone (B45752) and urea (B33335), followed by an aldol condensation with various substituted aromatic aldehydes. upce.cz The use of trifluoroacetic acid (TFA) as a catalyst in water has been shown to be effective for this transformation, yielding the desired products in moderate to good yields. upce.cz

Another approach involves a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and urea or thiourea, catalyzed by sodium acetate in water, to produce 6-amino-5-cyano-4-substituted-pyrimidines. researchgate.net This method proceeds via an initial Knoevenagel condensation to form a benzylidene malononitrile intermediate. researchgate.net

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Acetylacetone, urea, aromatic aldehyde | TFA / Water | (E,E)-4,6-bis(styryl)-pyrimidines | Moderate to good | upce.cz |

| Aromatic aldehyde, malononitrile, urea/thiourea | Sodium acetate / Water | 6-amino-5-cyano-4-substituted-pyrimidines | Good | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields for a wide range of chemical transformations, including the synthesis of pyrimidine derivatives. derpharmachemica.com

The synthesis of 4,6-styryl-pyrimidines as curcumin (B1669340) analogs has been successfully achieved using microwave-assisted condensation reactions, affording yields between 50-70%. This method provides a rapid and efficient route to these biologically relevant molecules. Furthermore, the synthesis of 4-amino pyrimidine analogues has been reported using an eco-friendly NiTiO₃ nanoparticle-supported montmorillonite (B579905) K30 as a heterogeneous catalyst under microwave irradiation. researchgate.net This approach highlights the potential for developing greener synthetic protocols.

The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods in the synthesis of various pyrimidine-containing compounds.

| Product | Yield | Method | Reference |

| 4,6-styryl-pyrimidines (curcumin analogs) | 50-70% | Microwave-assisted condensation | |

| 4-amino pyrimidine analogues | High | Microwave-assisted synthesis with heterogeneous catalyst | researchgate.net |

Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is frequently employed in the synthesis of styrylpyrimidines, typically as a subsequent step after the formation of a functionalized pyrimidine core.

For instance, in the one-pot synthesis of (E,E)-4,6-bis(styryl)-pyrimidines, an aldol condensation between a pre-formed pyrimidine ring containing methyl groups and a substituted aromatic aldehyde is the key step to introduce the styryl moieties. upce.cz Similarly, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through an aldol condensation of an appropriate aromatic aldehyde with a pre-functionalized 2,6-di(pyridin-2-yl)-4-methylpyrimidine.

Derivatization and Functionalization Techniques

The modification of the this compound scaffold is crucial for tuning its physicochemical properties and biological activities. Various derivatization and functionalization techniques can be employed to introduce different substituents onto the pyrimidine ring or the styryl group.

Common derivatization strategies include introducing substituents that can modulate the electronic properties of the molecule, thereby influencing its optical and biological characteristics. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the styryl moiety can significantly alter the absorption and emission spectra of the compound. acs.org

Functionalization of the pyrimidine ring can be achieved through various reactions. For instance, halogenated pyrimidines serve as versatile intermediates for introducing a wide range of functional groups via nucleophilic substitution or cross-coupling reactions. nih.gov The amino groups on the pyrimidine ring can also be functionalized, for example, through formylation to yield formamide (B127407) derivatives.

The attachment of bulky groups, such as adamantyl groups, to the pyrimidine ring has been explored as a strategy to influence the material's properties in the context of thermally activated delayed fluorescence. acs.org Furthermore, the introduction of specific functional groups can enhance the binding affinity of this compound derivatives to biological targets, such as kinases, which is a key strategy in drug development. derpharmachemica.com

Introduction of Heteroaryl Moieties

The introduction of heteroaryl groups onto the pyrimidine core is a key strategy for creating diverse molecular architectures. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

For instance, 2,4-dichloro-6-styryl-pyrimidine can be synthesized with a 73% yield through a site-selective Suzuki-Miyaura cross-coupling of 2,4,6-trichloropyrimidine (B138864) with trans-2-phenylvinylboronic acid. nih.gov This reaction serves as a foundational step for building a library of pyrimidine-based compounds. nih.gov The resulting dichloro-styryl-pyrimidine is a versatile intermediate for further functionalization. nih.gov

Another strategy involves the reaction of 4,6-dichloropyrimidine with heteroaryl boronic acids. For example, the reaction with 2-methoxy-5-pyridylboronic acid yields 4,6-bis(2-methoxy-5-pyridyl)pyrimidine in an 84% yield. psu.edu Similarly, reaction with 2-methoxy-3-pyridylboronic acid gives 4,6-bis(2-methoxy-3-pyridyl)pyrimidine in a 64% yield. psu.edu These examples highlight the utility of Suzuki coupling for introducing pyridyl moieties. Furthermore, a two-fold Suzuki reaction of 4,6-dichloropyrimidine with 5-pyrimidylboronic acid produces 4,6-bis(5-pyrimidyl)pyrimidine with a 56% yield. psu.edu

The synthesis of 5-styryl-4-(hetero)aryl substituted pyrimidines can be achieved from 5-bromopyrimidine through a combination of Suzuki cross-coupling and nucleophilic aromatic substitution of hydrogen (SN(H)) reactions. nih.gov This method provides a convenient route to novel pyrimidine derivatives. nih.gov

A one-pot, two-step synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has also been developed using water as a solvent. researchgate.net This process begins with the formation of the pyrimidine ring from acetylacetone and urea, followed by an aldol condensation with various substituted aromatic aldehydes. researchgate.net

Hydrogenation of Styryl Double Bond

The reduction of the styryl double bond in this compound derivatives is a crucial transformation for accessing phenethyl-substituted pyrimidines. This is typically achieved through catalytic hydrogenation.

The process involves the addition of hydrogen across the double bond of an alkene, resulting in a saturated alkane. libretexts.org This reaction is thermodynamically favorable as it leads to a more stable, lower-energy product. libretexts.org While the reaction is exothermic, it requires a catalyst to overcome the high activation energy. libguides.com Commonly used catalysts include finely divided metals like platinum and palladium. libguides.comlibretexts.org

In the context of styryl pyrimidines, the hydrogenation of the styryl double bond is often carried out using 10% palladium on carbon (Pd/C) at atmospheric pressure of hydrogen gas. nih.gov This method is applied after the initial synthesis of the styryl pyrimidine core. For example, symmetrically substituted 2,4-diamino- or 2,4-dialkoxy-6-styrylpyrimidines are first produced, followed by the hydrogenation of the styryl double bond to yield the final phenethyl pyrimidine products. nih.gov

It is important to note that certain functional groups can be sensitive to hydrogenation conditions. nih.gov For instance, thioethers are labile under these conditions, necessitating the reduction of the styryl double bond prior to their introduction. nih.gov In such cases, 2,4-dichloro-6-styryl-pyrimidine is first hydrogenated to 2,4-dichloro-6-phenethylpyrimidine, which can then undergo nucleophilic substitution with thiolates. nih.gov The stereochemistry of catalytic hydrogenation typically proceeds with syn-addition, where both hydrogen atoms add to the same face of the double bond from the catalyst surface. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution of Hydrogen (SN(H))

Nucleophilic aromatic substitution of hydrogen (SN(H)) is a direct C-H functionalization method that has been applied to the synthesis of substituted pyrimidines. nih.govresearchgate.net This approach avoids the need for pre-functionalization of the aromatic ring with a leaving group. researchgate.netchemrxiv.org SN(H) reactions are particularly effective for electron-deficient aromatic systems. chemrxiv.orgpageplace.de

A combination of the Suzuki cross-coupling and SN(H) reactions has proven to be a convenient method for synthesizing 5-styryl-4-(hetero)aryl substituted pyrimidines starting from commercially available 5-bromopyrimidine. nih.gov This two-step process allows for the introduction of both a styryl group and a heteroaryl substituent onto the pyrimidine ring. nih.gov The resulting compounds have shown potential as antimycobacterial agents. nih.gov

The SN(H) methodology represents a step- and atom-economical route for molecular transformations. researchgate.net It is considered a progressive synthetic strategy that aligns with the principles of green chemistry by minimizing waste. researchgate.net

Radioiodination

Radioiodination is a process used to label molecules with radioactive iodine isotopes, such as iodine-125 (B85253). This technique is valuable for developing radiotracers for imaging applications.

One example is the radioiodination of 5-(2-amino-4-styrylpyrimidin-4-yl)-4-methoxybenzofuran-6-ol (SPBF). mums.ac.ir The labeling is achieved via an electrophilic substitution reaction using iodine-125 in the presence of an oxidizing agent like Iodogen. mums.ac.irnih.gov The reaction is typically carried out at elevated temperatures, for instance, 95°C for 20 minutes, and can achieve a radiochemical yield of up to 80%. mums.ac.irnih.gov The purity of the radiolabeled compound is often determined using thin-layer chromatography. mums.ac.ir

Another method for radioiodination involves using chloramine-T as the oxidizing agent. nih.gov In this procedure, the compound is dissolved in glacial acetic acid, and sodium iodide-125 is added, followed by a solution of chloramine-T. The reaction is then quenched with sodium metabisulfite. nih.gov

The development of efficient iodination methods for pyrimidine derivatives is an important area of research, as iodinated pyrimidines are key precursors for various functional group transformations. mdpi.com Greener approaches for iodination, such as using solid iodine and silver nitrate (B79036) under solvent-free conditions, have also been explored to avoid toxic reagents and harsh acidic conditions. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. These reactions are characterized by their high atom economy and operational simplicity.

[3+3] Cycloaddition

The [3+3] cycloaddition strategy is a powerful tool for constructing six-membered heterocyclic rings, including the pyrimidine core. This method involves the reaction of a three-atom component with another three-atom component to form the final ring structure.

A notable example is the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. researchgate.netmdpi.com This synthesis can be achieved through a one-pot, two-step process in water. The first step is a [3+3] annulation of acetylacetone and urea to form the pyrimidine ring. researchgate.net This is followed by an aldol condensation with differently substituted aromatic aldehydes to introduce the styryl groups, resulting in moderate to good yields of the desired products. researchgate.netmdpi.com

Another variation of the [3+3] cycloaddition involves the reaction of β-alkynyl-N-sulfonyl ketenimines with amidines, catalyzed by copper, to produce 4-iminopyrimidines. mdpi.com Additionally, α-azidovinyl ketones can react with amidines in the presence of a base to form 5-aminopyrimidines. mdpi.com Copper-catalyzed [3+3] annulation of amidines with saturated ketones, facilitated by 4-HO-TEMPO, has also been reported as a method for pyrimidine synthesis. rsc.org

[4+1+1] Cycloadditions

While less common for the direct synthesis of this compound itself, cycloaddition strategies involving different combinations of atoms are a cornerstone of heterocyclic chemistry. The literature on pyrimidine synthesis is rich with various cycloaddition approaches, though specific examples of [4+1+1] cycloadditions leading directly to this compound are not prominently featured in the provided context.

The synthesis of pyrimidines often relies on cycloadditions such as [4+2] and [3+3]. mdpi.com For instance, [4+2] cycloadditions involving 1,2,3-triazines have been studied for the formation of pyrimidine derivatives. mdpi.comacs.org These reactions demonstrate the modularity of cycloaddition chemistry in accessing diverse pyrimidine structures.

The general principle of multicomponent reactions, including various cycloaddition strategies, is to combine multiple reactants in a single operation to build complex products efficiently. While specific [4+1+1] cycloadditions for this compound are not detailed, the broader field of pyrimidine synthesis heavily utilizes such convergent approaches.

[5+1] Annulations

A notable [5+1] annulation method for synthesizing tri- and tetrasubstituted pyrimidine derivatives involves the reaction of enamidines with N,N-dimethylformamide dialkyl acetals. mdpi.com This process is advantageous as it proceeds under catalyst- and solvent-free conditions, offering an efficient route to functionalized pyrimidines. mdpi.com

Oxidative Annulation Reactions

Oxidative annulation presents a powerful strategy for pyrimidine synthesis. One such method utilizes potassium persulfate (K₂S₂O₈) to promote the reaction. nih.gov Specifically, the synthesis of 4-arylpyrimidines can be achieved through the activation of acetophenone-formamide conjugates. nih.govrsc.org This approach involves an oxidative process where K₂S₂O₈ acts as the oxidant. nih.govrsc.orgorganic-chemistry.org In a related strategy, anilines and aryl ketones can react with dimethyl sulfoxide (B87167) (DMSO), which serves as a methine (=CH-) equivalent, under K₂S₂O₈ promotion. nih.govorganic-chemistry.org

Metal-Catalyzed Processes (e.g., Pd-catalyzed oxidative process)

Metal-catalyzed reactions are pivotal in the synthesis of pyrimidines, offering high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are employed in cross-coupling reactions to introduce substituents onto the pyrimidine ring. For instance, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized through a double cross-coupling reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with 2-(tributylstannyl)pyridine, followed by an aldol condensation with an appropriate aromatic aldehyde. acs.org

Copper-Catalyzed Reactions: Copper catalysts are utilized in various annulation strategies. A [3+3] annulation of amidines with saturated ketones, mediated by 4-HO-TEMPO and a copper catalyst, provides an effective route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.orgorganic-chemistry.org Copper-catalyzed cyclization of ketones with nitriles under basic conditions also offers a facile synthesis of diversely functionalized pyrimidines. rsc.orgorganic-chemistry.org

Iron-Catalyzed Reactions: An iron(II)-complex, used in conjunction with TEMPO, catalyzes the regioselective reaction of carbonyl compounds like ketones, aldehydes, and esters with amidines to form pyrimidine derivatives. rsc.orgorganic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium(II) catalysts have been used for the oxidative C-N coupling in the synthesis of styryl-substituted pyrazoles, a related class of heterocycles, suggesting potential applicability in pyrimidine synthesis. nih.gov

Iridium-Catalyzed Reactions: Iridium-pincer complexes have been shown to efficiently catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org

Cobalt-Catalyzed Reactions: Cobalt-catalyzed [2+2+2] cyclization of nitriles with α,ω-diynes is a powerful method for constructing pyridine (B92270) rings, which is a related heterocyclic system. acs.org

| Catalyst/Reagent | Reactants | Reaction Type | Product |

| None | Enamidines, N,N-dimethylformamide dialkyl acetals | [5+1] Annulation | Tri- and tetrasubstituted pyrimidines mdpi.com |

| K₂S₂O₈ | Acetophenone-formamide conjugates | Oxidative Annulation | 4-Arylpyrimidines nih.govrsc.org |

| K₂S₂O₈, DMSO | Anilines, Aryl ketones | Oxidative Annulation | 4-Arylquinolines (related heterocycle) nih.govorganic-chemistry.org |

| Pd catalyst | 2,4-dichloro-6-methylpyrimidine, 2-(tributylstannyl)pyridine, Aromatic aldehyde | Cross-coupling/Aldol condensation | 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines acs.org |

| Cu catalyst, 4-HO-TEMPO | Amidines, Saturated ketones | [3+3] Annulation | Substituted pyrimidines rsc.orgorganic-chemistry.org |

| Cu catalyst | Ketones, Nitriles | Cyclization | Diversely functionalized pyrimidines rsc.orgorganic-chemistry.org |

| Fe(II)-complex, TEMPO | Carbonyl compounds, Amidines | Cyclization | Pyrimidine derivatives rsc.orgorganic-chemistry.org |

| [Ir]-pincer complex | Amidines, Alcohols | [3+1+1+1] Annulation | Alkyl or aryl pyrimidines mdpi.comorganic-chemistry.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of pyrimidine synthesis is crucial for optimizing reaction conditions and expanding the scope of these methodologies.

Cascade Reactions

Many synthetic routes to pyrimidines involve cascade reactions, where multiple bond-forming events occur in a single pot.

A trifluoroacetic acid (TFA)-catalyzed reaction of electron-deficient 1,3,5-triazines with aldehydes or ketones proceeds through a cascade of stepwise inverse electron-demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and water elimination. organic-chemistry.org

The synthesis of trifluoromethylated pyrimidines from 2-bromoenones and amidines occurs via an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration cascade. organic-chemistry.org

The K₂S₂O₈-promoted synthesis of 4-arylquinolines from anilines, aryl ketones, and DMSO involves a cascade that begins with the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. nih.gov

The synthesis of pyrimidines from amidines and saturated ketones catalyzed by copper and 4-HO-TEMPO is described as a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization. rsc.orgorganic-chemistry.org

Cyclization Mechanisms

The final ring-closing step is a key feature of pyrimidine synthesis.

In the reaction of ketones with nitriles catalyzed by copper, the mechanism involves the nitrile acting as an electrophile, leading to consecutive C-C and C-N bond formations to construct the pyrimidine ring. mdpi.com

The iron-catalyzed reaction of carbonyl compounds with amidines is proposed to proceed through a TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and subsequent cyclization sequence. rsc.orgorganic-chemistry.org

The formation of pyrimidines from β-formyl enamides and urea, catalyzed by samarium chloride, involves a cyclization reaction under microwave irradiation. rsc.orgorganic-chemistry.org

In some [3+3] annulation reactions, a dihydropyrimidine (B8664642) intermediate is formed, which is then oxidized to the aromatic pyrimidine. researchgate.net

| Reaction Type | Key Mechanistic Steps | Catalyst/Promoter |

| Cascade Reaction | Inverse electron-demand hetero-Diels-Alder (ihDA), Retro-Diels-Alder (rDA), Elimination | Trifluoroacetic acid (TFA) organic-chemistry.org |

| Cascade Reaction | Aza-Michael addition, Intramolecular cyclization, Dehydrohalogenation/Dehydration | None organic-chemistry.org |

| Cascade Reaction | Sulfenium ion generation, C-N and C-C bond formation, Cyclization | K₂S₂O₈ nih.gov |

| Cascade Reaction | Oxidative dehydrogenation, Annulation, Oxidative aromatization | Cu catalyst, 4-HO-TEMPO rsc.orgorganic-chemistry.org |

| Cyclization | Electrophilic attack of nitrile, C-C and C-N bond formation | Copper catalyst mdpi.com |

| Cyclization | TEMPO complexation, Enamine addition, β-TEMPO elimination, Cyclization | Iron(II)-complex, TEMPO rsc.orgorganic-chemistry.org |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity and arrangement of atoms within the 4-(Styryl)pyrimidine molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information.

¹H NMR AnalysisProton NMR spectroscopy offers detailed information about the hydrogen atoms in this compound. The spectrum is expected to display signals corresponding to the aromatic protons of the phenyl ring, the vinyl protons of the styryl moiety, and the protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling patterns are diagnostic for the structure.

The vinyl protons, typically exhibiting a trans configuration in styryl compounds, are expected to appear as doublets in the region of δ 6.5-7.5 ppm, with a characteristic coupling constant of approximately 16 Hz, indicative of the trans double bond mdpi.com. The phenyl ring protons will resonate in a similar aromatic region (δ 7.0-8.5 ppm), often appearing as complex multiplets due to various substitution patterns and proximity to the styryl linkage. The protons on the pyrimidine ring are also expected in the aromatic region, with their exact positions influenced by the nitrogen atoms and the styryl substituent. For instance, pyrimidine itself shows signals around δ 9.26, 8.78, and 7.36 ppm chemicalbook.com. The specific chemical shifts for this compound would reflect the electronic influence of the styryl group on the pyrimidine ring.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.00 - 7.50 | m | 5H | Phenyl protons |

| 7.50 - 8.00 | m | 4H | Pyrimidine and vinyl protons |

| 6.80 - 7.20 | dd | 2H | Vinyl protons (trans) |

Note: Specific assignments and chemical shifts may vary based on solvent and experimental conditions. The integration values are representative.

¹³C NMR AnalysisCarbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of the carbon atoms.

The sp² hybridized carbons of the phenyl ring are typically observed in the range of δ 120-140 ppm. The vinyl carbons of the styryl group are also expected in this region, often around δ 110-140 ppm, with the carbon directly attached to the phenyl ring generally appearing at a slightly higher chemical shift than the carbon attached to the pyrimidine ring. The pyrimidine ring carbons, being part of an electron-deficient aromatic system, usually resonate in the δ 120-160 ppm range. For instance, the carbons of unsubstituted pyrimidine appear at approximately δ 154, 152, and 124 ppm chemicalbook.com. The presence of the styryl substituent at the 4-position will influence these values.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 110 - 125 | Vinyl carbon (attached to phenyl) |

| 125 - 140 | Phenyl carbons, Vinyl carbon (attached to pyrimidine) |

| 120 - 130 | Pyrimidine C5 |

| 140 - 155 | Pyrimidine C4, C6 |

| 155 - 165 | Pyrimidine C2 |

Note: Specific assignments and chemical shifts are based on typical values for similar structures and may vary.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₂H₁₀N₂), the calculated monoisotopic mass is approximately 182.0844 g/mol . HRMS measurements would confirm this value to several decimal places, distinguishing it from other compounds with the same nominal mass. For example, a study on a related pyrimidine derivative showed an exact mass measurement that confirmed its elemental formularesearchgate.net.

Table 3: Representative HRMS Data for this compound

| Ion Type | m/z (Observed) | m/z (Calculated) | Elemental Composition |

| [M+H]⁺ | ~183.0918 | ~183.0919 | C₁₂H₁₁N₂ |

| M⁺ | ~182.0844 | ~182.0844 | C₁₂H₁₀N₂ |

Note: Observed m/z values are hypothetical and based on calculated masses. Actual experimental data may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS is used to separate volatile components and then analyze them by mass spectrometry. For this compound, GC-MS would provide the mass spectrum of the intact molecule (molecular ion) and its characteristic fragmentation ions. The molecular ion peak (M⁺) would confirm the molecular weight. Fragmentation patterns can arise from the cleavage of bonds within the styryl group or the pyrimidine ring, providing further structural evidence. For instance, fragmentation might involve the loss of parts of the styryl moiety or characteristic fragments of the pyrimidine ring.

Table 4: Representative GC-MS Data for this compound

| m/z (Observed) | Ion Type | Assignment/Fragment |

| ~182 | M⁺ | Molecular Ion |

| ~103 | Fragment | Phenyl-CH=CH⁺ |

| ~155 | Fragment | Pyrimidine-CH=CH⁺ |

| ~77 | Fragment | Phenyl⁺ |

Note: Observed m/z values are hypothetical and based on typical fragmentation patterns for styryl and pyrimidine compounds.

Infrared (IR) SpectroscopyInfrared spectroscopy provides information about the functional groups present in this compound by detecting the absorption of IR radiation at specific vibrational frequencies.

Characteristic absorption bands expected for this compound include:

C-H stretching (aromatic and vinyl): Typically observed in the region of 3000-3100 cm⁻¹ mdpi.comripublication.com.

C=C stretching (aromatic and vinyl): Strong absorptions are expected in the range of 1600-1650 cm⁻¹ mdpi.comripublication.com.

C=N stretching (pyrimidine ring): These vibrations usually appear in the region of 1550-1650 cm⁻¹ ripublication.comclockss.org.

C-H bending (vinyl, trans): A band around 960-980 cm⁻¹ is characteristic of trans C-H bending of the vinyl group mdpi.com.

Aromatic C-H out-of-plane bending: These bands are typically found in the fingerprint region below 900 cm⁻¹.

Table 5: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | C-H stretching (aromatic, vinyl) |

| 1600 - 1650 | C=C stretching (aromatic, vinyl) |

| 1550 - 1650 | C=N stretching (pyrimidine ring) |

| 960 - 980 | C-H bending (vinyl, trans) |

| 700 - 850 | C-H bending (aromatic, out-of-plane) |

Note: Specific peak positions can vary based on the compound's physical state and the IR instrument used.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 4-(Styryl)pyrimidine, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G or 6-311G, are employed to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. researchgate.netinpressco.comnih.gov

Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For conjugated systems like this compound, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

In the trans isomer of the closely related analog, 4-styrylpyridine (B85998), DFT calculations have shown that the molecule possesses a highly planar structure, which is crucial for its extended π-conjugation. scispace.com The optimization process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized geometry provides a detailed picture of the molecule's shape and steric environment.

Below is a table of selected optimized geometrical parameters for trans-4-styrylpyridine, a close structural analog, calculated at the B3LYP level of theory. These values are expected to be very similar for this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (ethylenic) | 1.34 Å |

| Bond Length (Å) | C-C (styrene-vinyl) | 1.47 Å |

| Bond Length (Å) | C-C (pyrimidine-vinyl) | 1.46 Å |

| Bond Angle (°) | C-C=C (vinyl) | ~126° |

| Dihedral Angle (°) | Phenyl-Vinyl-Pyrimidine | ~180° (planar) |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their electronic behavior.

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from the second derivatives of energy with respect to atomic displacements. dtic.mil DFT methods can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.netresearchgate.net For this compound, key predicted vibrations would include C=C stretching of the vinyl group, C=N and C=C stretching modes within the pyrimidine (B1678525) and phenyl rings, and C-H bending vibrations.

UV-Visible (UV-Vis): The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netfaccts.de For conjugated molecules like this compound, the most intense absorption bands typically correspond to π → π* transitions. Calculations on the analog 4-styrylpyridine predict an intense absorption band around 315 nm, which is attributed to the HOMO → LUMO transition. scispace.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain the electronic properties and reactivity of a molecule. nih.govscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized across the entire styryl and pyrimidine framework, while the LUMO is a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and easier electronic excitation. scirp.org In the case of trans-4-styrylpyridine, both the HOMO and LUMO are π orbitals delocalized over the entire molecule, and the energy gap is a key factor in its electronic transitions. scispace.com

| Orbital | Description | Calculated Energy (eV) (for trans-4-styrylpyridine) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (π-orbital) | -6.10 |

| LUMO | Lowest Unoccupied Molecular Orbital (π*-orbital) | -1.55 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.55 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential (typically colored red) localized around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. researchgate.netnih.gov These sites represent the most likely points for protonation or interaction with electrophiles. The styryl portion, particularly the hydrogen atoms, would exhibit positive potential (colored blue), indicating electron-deficient regions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT extends the principles of DFT to describe the properties of molecules in their electronically excited states. rsc.orgrsc.orgchemrxiv.org It is the standard method for calculating UV-Vis spectra and understanding the nature of electronic transitions.

Excited State Characterization

TD-DFT calculations provide detailed information about the character of electronic excited states, including their energy, oscillator strength (which relates to the intensity of an absorption band), and the primary molecular orbitals involved in the transition. scispace.comnih.gov

For trans-4-styrylpyridine, TD-DFT calculations reveal that the lowest energy, high-intensity absorption band in its UV-Vis spectrum is predominantly due to the S₀ → S₁ transition. scispace.comresearchgate.net This transition has a strong π-π* character, corresponding to the promotion of an electron from the HOMO to the LUMO. scispace.com Other transitions, such as n-π* transitions involving the nitrogen lone pairs, are also predicted but are often lower in intensity and may be masked by the strong π-π* absorption. scispace.com

The table below summarizes the key calculated excited state properties for the analogous compound, trans-4-styrylpyridine.

| Excited State | Calculated Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|---|

| S₁ | 3.94 | 315 | 0.904 | HOMO → LUMO (99%) | π-π |

| S₂ | 4.51 | 275 | 0.000 | HOMO-1 → LUMO | n-π |

Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a critical photophysical process in "push-pull" molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. In derivatives of styrylpyrimidine, the pyrimidine ring can act as an electron-withdrawing core, while substituted styryl moieties can serve as electron donors. This arrangement facilitates ICT upon photoexcitation.

Theoretical studies on related donor-π-acceptor systems, such as dimethylamino and diphenylamino substituted styrylpyrimidine derivatives, have shown that the branching of the molecule can enhance the charge transfer characteristics. jchemrev.com Computational models predict that excitation to the first excited state (S1) leads to a significant redistribution of electron density from the donor-substituted styryl part to the pyrimidine ring. This charge transfer is often accompanied by a change in the molecular geometry, particularly twisting around the single bonds of the conjugated linker, leading to a stabilized, twisted intramolecular charge transfer (TICT) state. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. While specific MD simulations for this compound are not extensively documented, studies on the closely related compound, 4-styrylpyridine, offer valuable insights that can be extrapolated.

Ab initio molecular dynamics simulations performed on 4-styrylpyridine have revealed its highly flexible nature in both its cis and trans conformations. scispace.comresearchgate.net These simulations, conducted at various temperatures, have shown that the phenyl and pyridinyl rings undergo large, concerted clockwise and counter-clockwise partial rotations around the single C-C bonds. scispace.com A significant finding from these simulations is that at finite temperatures, the trans isomer predominantly exists in a non-planar (twisted) conformation. scispace.com This dynamic behavior is crucial for understanding the molecule's photophysical properties, as these low-energy torsional motions can influence the deactivation pathways of the excited state.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

While docking studies specifically for the parent this compound are scarce, research on its more complex derivatives has demonstrated their potential as inhibitors of various biological targets. For instance, a study involving (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones and 5-((E)-styryl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which contain the styrylpyrimidine scaffold, investigated their potential as serotonin (B10506) reuptake transporter (SERT) inhibitors. nih.gov In this study, a set of 66 compounds were docked with SERT, and their binding energies were compared to that of the known inhibitor escitalopram. nih.gov The docking simulations helped to identify key interactions and rationalize the observed inhibitory activities, although none of the 5-((E)-styryl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were selected for further study due to predicted high polarity limiting their blood-brain barrier penetration. nih.gov

Another study focused on pyrimidine derivatives as potential inhibitors of EGFR (Epidermal Growth Factor Receptor) kinase, a target in cancer therapy. mdpi.comnih.gov Molecular docking was used to predict the binding modes of these compounds within the active site of both wild-type and mutant forms of the enzyme. mdpi.comnih.gov These studies highlight the utility of the styrylpyrimidine core in designing molecules that can fit into specific protein binding pockets and establish favorable interactions, such as hydrogen bonds and hydrophobic contacts.

| Compound Class | Target Protein | Key Findings from Docking |

| (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones | Serotonin reuptake transporter (SERT) | Some derivatives showed binding energies comparable to or better than the reference inhibitor, escitalopram. nih.gov |

| 5-((E)-Styryl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | Serotonin reuptake transporter (SERT) | Predicted high polarity limited their potential as CNS-acting agents. nih.gov |

| Pyridine (B92270) and Pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Compounds were assessed for their inhibitory potential against both wild-type and mutant EGFR. mdpi.comnih.gov |

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery, allowing for the computational assessment of a molecule's pharmacokinetic properties. These predictions help in identifying compounds with favorable drug-like characteristics and filtering out those with potential liabilities.

For derivatives of this compound, in silico ADME predictions have been utilized to evaluate their potential as therapeutic agents. In the study of potential SERT inhibitors, ADME properties were predicted for compounds that showed promising binding energies in molecular docking. nih.gov The preADMET online program was used to assess parameters such as blood-brain barrier (BBB) penetration and P-glycoprotein inhibition. nih.gov The results indicated that for some of the more complex styrylpyrimidine derivatives, high polarity was a limiting factor for BBB penetration. nih.gov

Similarly, in the investigation of pyrimidine and pyridine derivatives as potential EGFR inhibitors, ADME studies were carried out to assess their drug-likeness. mdpi.comnih.gov These computational evaluations are essential for prioritizing which compounds should be synthesized and tested in vitro, thereby saving time and resources. While specific ADME data for the parent this compound is not available, these studies on its derivatives suggest that modifications to the core structure can significantly impact its pharmacokinetic profile.

| ADME Property | Significance | Findings for Styrylpyrimidine Derivatives |

| Blood-Brain Barrier (BBB) Penetration | Essential for drugs targeting the central nervous system. | High polarity of some derivatives was predicted to limit BBB penetration. nih.gov |

| P-glycoprotein (P-gp) Inhibition | P-gp is an efflux pump that can reduce drug absorption and distribution. | This was a key criterion for the selection of potential antidepressant agents. nih.gov |

| Drug-likeness (e.g., Lipinski's Rule of Five) | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans. | Used to filter compounds in early-stage drug discovery. nih.gov |

Solvent Effects on Electronic Properties

The electronic properties of molecules, particularly those with charge-transfer characteristics, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents.

Studies on compounds structurally related to this compound, such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, have demonstrated strong emission solvatochromism, especially for derivatives bearing electron-donating groups. This suggests the formation of an intramolecular charge-separated emitting state. The observed solvatochromic behavior depends not only on the polarity of the solvent but also on its hydrogen-bonding parameters.

For instance, in a study of trans-4-[4'-(N,N-dimethylamino)styryl]pyridine, a noticeable red shift in the fluorescence emission spectrum was observed with increasing solvent polarity. rsc.org This bathochromic shift is indicative of a greater stabilization of the more polar excited state compared to the ground state in polar solvents. The stability of the ground state was found to be more influenced by the hydrogen bond donating ability of the solvent, whereas the excited state's stability was more dependent on dipolar interactions. rsc.org

While a detailed solvatochromic study specifically on this compound is not readily found in the literature, the presence of the polarizable pyrimidine ring and the conjugated styryl group strongly suggests that its absorption and emission spectra would be sensitive to the solvent environment. This property is of interest for the development of fluorescent probes and sensors.

Conformational Analysis

Theoretical studies on related molecules like benzaldehyde (B42025) have shown that the rotation around the C(sp²)-C(ring) bond is a critical factor that is often overestimated by certain DFT methods. For molecules with a π-conjugated substituent on an aromatic ring, there is a delicate balance between steric hindrance and electronic stabilization that governs the preferred conformation.

In the case of this compound, the most stable conformation is likely to be the one that maximizes π-conjugation, which would be a planar or near-planar arrangement of the styryl and pyrimidine moieties. However, as suggested by molecular dynamics simulations of the related 4-styrylpyridine, at non-zero temperatures, the molecule is likely to exist as a distribution of non-planar conformers due to thermal energy overcoming the rotational barriers. scispace.com The energy barriers to rotation around the key single bonds would dictate the ease with which the molecule can adopt different conformations. Understanding these rotational barriers is essential for a complete picture of the molecule's behavior, as non-planar conformations can disrupt π-conjugation and alter the electronic and optical properties.

Photophysical Properties and Photochemistry

Light Absorption Characteristics

The absorption spectra of styrylpyrimidine derivatives typically exhibit strong absorption bands in the UV-Visible region, indicative of π-π* electronic transitions. For compounds featuring the basic styrylpyrimidine scaffold, absorption maxima (λabs) have been reported in the range of approximately 314 nm in methanol (B129727) mdpi.comsemanticscholar.org. More substituted derivatives often display absorption bands at longer wavelengths, typically between 370-400 nm rsc.orgrsc.org, or even extending to around 500 nm for certain bis-styryl derivatives ciac.jl.cn. For example, a specific bis-styrylpyrimidine derivative (compound 7) showed absorption maxima around 380 nm in methanol, 390 nm in acetonitrile, and 395 nm in toluene (B28343) mdpi.comsemanticscholar.org. Molar extinction coefficients (ε) can be substantial; for instance, compound 7 exhibited a log ε of 4.57 in toluene mdpi.com. The precise absorption profile is sensitive to the electronic nature of substituents and the solvent environment.

Fluorescence and Luminescence Phenomena

Styrylpyrimidine derivatives are known for their fluorescent properties, which can be modulated by structural modifications and environmental factors.

The fluorescence emission spectra of styrylpyrimidine compounds are characterized by emission maxima (λem) that vary depending on the specific molecular structure and the solvent used. For the basic styrylpyrimidine scaffold, emission in methanol has been reported around 379 nm mdpi.comsemanticscholar.org. In derivatives, emission wavelengths can span a broad range, from blue to green and even into the red region of the spectrum. For instance, some derivatives exhibit cyan emission rsc.org, while others show emission maxima ranging from 441 nm to 584 nm, depending on the substituents and solvent polarity rsc.orgrsc.org. At pH 2, a derivative showed an emission maximum at 410 nm mdpi.comsemanticscholar.org. The presence of specific functional groups or complexation with analytes can also lead to shifts in emission wavelengths mdpi.comsemanticscholar.org.

The fluorescence quantum yield (ΦF) is a critical parameter reflecting the efficiency of fluorescence emission. For the general styrylpyrimidine scaffold, a low quantum yield (ΦF < 0.01) has been observed in methanol mdpi.comsemanticscholar.org. However, the introduction of electron-donating groups and extended π-conjugation can significantly enhance fluorescence efficiency. For example, a derivative showed a ΦF of 0.15 in dichloromethane (B109758) rsc.org, while another bis-styrylpyrimidine derivative exhibited ΦF values ranging from 0.09 in methanol to 0.38 in toluene mdpi.comsemanticscholar.org. Certain pyrimidine-derived α-amino acids with conjugated or electron-rich substituents have demonstrated good quantum yields in the range of 0.27–0.30 nih.gov.

Many styrylpyrimidine derivatives also exhibit fluorescence in the solid state or when incorporated into solid matrices like polymer films. Studies on derivatives doped into poly(methyl methacrylate) (PMMA) films have shown emission maxima typically in the range of 452-514 nm at room temperature (298 K) and 77 K rsc.orgrsc.org. The solid-state emission properties can be influenced by molecular packing and intermolecular interactions, which differ from those in solution researchgate.netrsc.orgnih.gov.

Solvatochromism

Solvatochromism refers to the phenomenon where the spectral properties (absorption or emission) of a compound change in response to variations in solvent polarity. Styrylpyrimidine derivatives often display pronounced solvatochromic effects, particularly in their fluorescence emission.

A common observation for many styrylpyrimidine derivatives is positive solvatochromism, where the emission maxima shift to longer wavelengths (red-shift) as the solvent polarity increases rsc.orgrsc.orgrsc.orgacs.orgnih.govresearchgate.net. This behavior is typically attributed to the stabilization of a more polar excited state compared to the ground state, often associated with intramolecular charge transfer (ICT) processes within the molecule acs.orgresearchgate.net. Absorption spectra can also exhibit a slight positive solvatochromism rsc.org. However, some derivatives have been reported to display inverted solvatochromism, where emission maxima shift to shorter wavelengths (blue-shift) with increasing solvent polarity mdpi.comsemanticscholar.org. The specific nature of the solvatochromic response is highly dependent on the molecular structure, including the nature and position of substituents, and the interplay of solvent properties such as polarity, polarizability, and hydrogen-bonding capabilities researchgate.netresearchgate.net. Protonation of the pyrimidine (B1678525) ring can also significantly alter or reverse the observed solvatochromic behavior nih.govresearchgate.netresearchgate.net.

Compound List:

4-(Styryl)pyrimidine (focus of the article, data often derived from derivatives)

Cyclophane 4 (containing styrylpyridine units)

Styrylpyrimidine derivatives 1-3

Compound 7 (2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine)

Compound 3 (4-(p-N,N-Dimethylaminostyryl)pyrimidine)

V-shaped 4,6-bis(arylvinyl)pyrimidines

NPB (2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione)

4,6-Bis[(4′-diethylamino) styryl] pyrimidin-2-ol

Pyrimidine-derived α-amino acids

Two-Photon Absorption (TPA) Properties

TPA Cross Sections

Two-photon absorption (TPA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons of lower energy to reach an excited state, typically requiring excitation with high-intensity pulsed lasers. Molecules with extended π-conjugation and strong intramolecular charge transfer (ICT) character often exhibit significant TPA cross-sections, making them valuable for applications such as bioimaging, optical data storage, and photodynamic therapy.

While specific experimental TPA cross-section values for the parent compound "this compound" are not explicitly detailed in the provided research snippets, studies on related push-pull pyrimidine chromophores, including those with styryl linkages, indicate their potential in this area. These systems are designed to facilitate efficient charge transfer, a key factor in enhancing TPA efficiency nih.govresearchgate.netresearchgate.net. Heterocycle-based chromophores, including pyrimidines, are known to exhibit large TPA cross-sections iucr.org.

Protonation-Tunable TPA

A notable aspect of styrylpyrimidine derivatives is the tunability of their TPA properties through protonation. Research indicates that the pyrimidine ring, with its nitrogen atoms, can act as a protonation site. Theoretical calculations for 4-(arylvinyl)pyrimidines suggest that protonation predominantly occurs at the N1 atom, both in the ground and excited states rsc.org. This protonation event significantly alters the electronic landscape of the molecule.

Upon protonation, the pyrimidine ring becomes more electron-deficient, which in turn enhances the intramolecular charge transfer (ICT) within push-pull systems. This increased ICT character directly contributes to a substantial boost in TPA cross-sections. Studies on related pyrimidine derivatives have reported a remarkable enhancement, with TPA cross-sections increasing by approximately tenfold upon protonation with acids like trifluoroacetic acid (TFA) researchgate.netresearchgate.net. This protonation-induced modulation of TPA properties highlights the potential of pyrimidine-based chromophores as tunable non-linear optical materials researchgate.netresearchgate.net.

Table 1: TPA Cross Section Enhancement upon Protonation in Styrylpyrimidine Derivatives

| Property | Neutral Styrylpyrimidine Derivative | Protonated Styrylpyrimidine Derivative | Observed Change | Citation(s) |

| TPA Cross Section | Baseline value | Significantly increased | ~10-fold increase | researchgate.netresearchgate.net |

| Intramolecular Charge Transfer (ICT) | Present | Enhanced | Increased | researchgate.netresearchgate.netrsc.org |

| Electron-Withdrawing Character of Pyrimidine Ring | Moderate | Increased (due to protonation) | Increased | researchgate.netrsc.org |

Thermally Activated Delayed Fluorescence (TADF) Potential

Thermally Activated Delayed Fluorescence (TADF) is a photophysical mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescence, to achieve high internal quantum efficiencies in organic light-emitting diodes (OLEDs). The design of TADF emitters generally involves donor-acceptor (D-A) molecular architectures with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, leading to delayed fluorescence.

Styrylpyrimidine structures, with their inherent push-pull characteristics when functionalized with electron-donating groups, were considered promising candidates for TADF applications rsc.orgresearchgate.netrsc.org. Research involving styrylpyrimidine derivatives functionalized with bulky electron-donating moieties, such as 9,9-dimethylacridan, phenoxazine, and phenothiazine, aimed to explore their TADF properties researchgate.netrsc.org. However, experimental investigations revealed that these specific chromophores did not exhibit TADF. Theoretical calculations indicated that the energy gap between the S1 and T1 states (ΔEST) was significantly larger than the typical threshold of 0.2 eV required for efficient TADF. Furthermore, the similarity in charge transfer character between the S1 and T2 states in some conformers hindered efficient spin-orbit coupling, a crucial factor for RISC researchgate.netrsc.org.

Table 2: TADF Potential in Studied Styrylpyrimidine Derivatives

| Chromophore Class/Derivative | Expected TADF Properties | Observed TADF Properties | Reason for Discrepancy (if any) | Citation(s) |

| Styrylpyrimidine derivatives with bulky electron-donating groups (e.g., acridan, phenoxazine, phenothiazine) | Expected to exhibit TADF | Did not exhibit TADF | S1-T1 splitting significantly larger than 0.2 eV; S1 and T2 states possess similar charge transfer characters, preventing efficient spin-orbit coupling. | researchgate.netrsc.org |

| General Styrylpyrimidine systems | Potential for TADF | Not explicitly stated for all; some derivatives designed for TADF did not show it. | Large S1-T1 splitting (> 0.2 eV) observed in some cases. | rsc.orgresearchgate.netrsc.org |

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of 4-(styryl)pyrimidine are highly sensitive to the nature and position of substituents on both the styryl and pyrimidine (B1678525) moieties. These substitutions can modulate the molecule's absorption and emission spectra, quantum yields, and fluorescence lifetimes. The introduction of electron-donating or electron-withdrawing groups creates "push-pull" systems that can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule.

Styrylpyrimidine derivatives with electron-donating groups have been the subject of extensive research. rsc.org For instance, the photophysical properties of styrylpyrimidine derivatives with bulky electron-donating substituents have been investigated in various solvents. rsc.org Photoexcitation of these compounds in their lowest-energy absorption band (370–400 nm) results in emission in the visible range. rsc.org The emission maxima are highly dependent on solvent polarity, indicating a change in the dipole moment upon excitation, which is characteristic of charge-transfer states. rsc.org For example, a significant hypsochromic shift (blue shift) is observed when moving from a less polar solvent like toluene (B28343) to a more nonpolar solvent like n-heptane. rsc.org

The presence of bulky electron-donating groups can also lead to dual emission, which is often attributed to the existence of different conformers in the ground or excited state. rsc.org Theoretical calculations have suggested the co-existence of quasi-equatorial (Qeq) and quasi-axial (Qax) conformers, which exhibit different photophysical properties. rsc.org The Qax conformers, for instance, show intense S₀ to S₁ transitions due to greater π-delocalization along the molecular backbone. rsc.org

The following table summarizes the photophysical data for selected styrylpyrimidine derivatives with bulky electron-donating substituents in different solvents. rsc.org

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) |

| 1 | Toluene | 386 | 512 |

| n-Heptane | 381 | 441 | |

| 2 | Toluene | 412 | 571 |

| n-Heptane | 400 | 499 | |

| 3 | Toluene | 344, 403 | 438, 584 |

| n-Heptane | 340, 396 | 415, 480 |

Data sourced from a study on styrylpyrimidine chromophores with bulky electron-donating substituents. rsc.org

Stereochemical Aspects and Isomerism

A significant stereochemical feature of this compound is the potential for E/Z isomerism (also known as geometric isomerism) around the carbon-carbon double bond of the styryl group. The spatial arrangement of the phenyl and pyrimidine rings relative to the double bond defines the E (entgegen or opposite) and Z (zusammen or together) isomers. The IUPAC name for the E isomer is 4-[(E)-2-phenylethenyl]pyrimidine.

The synthesis of styryl derivatives often involves reactions like the Knoevenagel condensation. mdpi.com The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants. mdpi.com For instance, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with certain aromatic aldehydes has been shown to yield E-isomers exclusively or E/Z mixtures with a preference for the E-isomer when the benzaldehyde (B42025) has electron-donating groups. mdpi.com

The different spatial arrangement of the substituents in E and Z isomers can lead to distinct physical and chemical properties, including differences in crystal packing, solubility, and photophysical behavior. The trans (E) isomer is generally more stable due to reduced steric hindrance, allowing for a more planar conformation and extended π-conjugation. This can affect the absorption and emission spectra of the molecule. Photoirradiation can often induce reversible trans-cis (E-Z) isomerization, a property that is exploited in the development of photochromic materials. researchgate.net

Pyrimidine Ring Position and Substitution Pattern Effects

Furthermore, substitutions at other positions on the pyrimidine ring can fine-tune the properties of the this compound core. For instance, the introduction of additional substituents can modulate the electron-donating or -withdrawing nature of the pyrimidine ring, thereby influencing the intramolecular charge transfer and, consequently, the photophysical and biological properties. The synthesis of polysubstituted pyrimidines can be achieved through various methods, including [5+1] and [4+2] cycloadditions, which allow for the creation of a wide range of derivatives with different substitution patterns. mdpi.com

Correlation between Molecular Structure and Biological Activity

The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The correlation between the molecular structure of this compound derivatives and their biological activity is a key area of research in drug discovery.

A notable example is the development of diphenylpyrimidine derivatives bearing a C-2 (E)-4-(styryl)aniline functionality as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) T790M mutant, which is associated with drug resistance in non-small cell lung cancer (NSCLC). nih.gov In this series of compounds, the styryl moiety plays a crucial role in the interaction with the target protein. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the structural requirements for potent inhibitory activity. For example, compound 10e from this series displayed strong potency against the EGFRT790M enzyme with an IC₅₀ of 11.0 nM. nih.gov This compound also showed a high selectivity index, suggesting fewer side effects. nih.gov The presence of the (E)-4-(styryl)aniline group at the C-2 position of the diphenylpyrimidine core was found to be critical for this activity.

The following table presents the inhibitory activity of selected (E)-4-(styryl)aniline substituted diphenylpyrimidine derivatives against EGFRT790M. nih.gov

| Compound | R | IC₅₀ (nM) for EGFRT790M |

| 10a | H | 25.6 |

| 10b | 4-F | 18.9 |

| 10c | 4-Cl | 15.4 |

| 10d | 4-Br | 13.2 |

| 10e | 4-CH₃ | 11.0 |

Data sourced from a study on C-2 (E)-4-(Styryl)aniline substituted diphenylpyrimidine derivatives as kinase inhibitors. nih.gov

The SAR of pyrimidine derivatives as kinase inhibitors is a broad field of study. researchgate.netnih.gov The versatility of the pyrimidine scaffold allows for modifications at various positions to achieve selectivity and potency against different kinases. researchgate.net The ability of pyrimidine derivatives to participate in hydrogen bonding and π-π stacking interactions within the ATP-binding site of kinases is a key factor in their inhibitory activity. researchgate.net

Design Principles for Modulating Properties

The design of this compound derivatives with tailored properties relies on a set of principles derived from structure-activity and structure-property relationship studies. These principles guide the strategic modification of the molecular structure to achieve desired electronic, photophysical, or biological functions.

One of the key design strategies is the use of scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold, such as pyrimidine, to discover novel compounds with improved properties. researchgate.net For modulating photophysical properties, a common principle is the creation of push-pull systems by introducing electron-donating and electron-accepting groups at opposite ends of the conjugated system. The strength and nature of these groups can be varied to fine-tune the absorption and emission wavelengths.

In the context of designing enzyme inhibitors, such as kinase inhibitors, the design principles often focus on optimizing the interactions with the target protein. This can involve:

Introducing specific functional groups to form hydrogen bonds with key amino acid residues in the active site.

Modifying substituents to enhance hydrophobic interactions.

Altering the substitution pattern to improve selectivity for the target enzyme over other related enzymes.

For example, in the design of pyrimidine-based kinase inhibitors, a common strategy is to have a group that can act as a hydrogen bond donor or acceptor to interact with the hinge region of the kinase domain. The rest of the molecule is then designed to occupy adjacent hydrophobic pockets to increase potency and selectivity. The development of 4-morpholinopyrrolopyrimidine derivatives as PI3K inhibitors illustrates how modifications at different positions of the pyrimidine core can lead to either selective or dual inhibitors of different kinases. nih.gov

Advanced Research Applications

Materials Science and Organic Electronics

Pyrimidine-based compounds, particularly those with extended π-conjugation like styrylpyrimidines, are crucial building blocks in organic electronics due to their electron-accepting capabilities and tunable photophysical properties.

Pyrimidine (B1678525) serves as a key component in organic semiconductors for OLEDs, owing to its high electron-accepting property derived from its C=N double bonds researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgspiedigitallibrary.org. This characteristic makes pyrimidine derivatives valuable as fluorescent emitters, phosphorescent emitters, bipolar host materials, and electron-transporting materials (ETMs) researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgspiedigitallibrary.org. The incorporation of pyrimidine units into OLED architectures has led to significant advancements, particularly in thermally activated delayed fluorescence (TADF) emitters, which offer higher efficiencies compared to conventional fluorescent emitters researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgspiedigitallibrary.org.

Research highlights the use of pyrimidine derivatives in achieving high external quantum efficiencies (EQE) in OLEDs. For instance, pyrimidine-based emitters have demonstrated high thermal stability, with 5% weight loss temperatures reported around 397 °C and 438 °C, and have achieved maximum EQEs of up to 10.6% mdpi.com. Furthermore, pyrimidine-containing ETMs have been shown to double the EQE of devices compared to those without the pyrimidine component spiedigitallibrary.org. The development of pyrimidine-based bipolar host materials has also contributed to the long-term stability of phosphorescent OLEDs spiedigitallibrary.orgspiedigitallibrary.org. Arylvinylpyrimidine chromophores, which include styrylpyrimidine structures, are specifically investigated for their potential in high-performance OLEDs researchgate.netacs.org.

Table 1: Representative OLED Performance Metrics of Pyrimidine Derivatives

| Compound Class/Derivative | Application Role | Key Property/Performance Metric | Reference |

| Pyrimidine derivatives | Emitters/Hosts | High thermal stability (T₅% > 397 °C) | mdpi.com |

| Pyrimidine-based ETMs | Electron Transport | Improved EQE (doubled) | spiedigitallibrary.org |

| Pyrimidine-based TADF | Emitters | High EQE (>30%) | spiedigitallibrary.org |

| Pyrimidine-based emitters | Emitters | Max EQE up to 10.6% | mdpi.com |

| Pyrimidine-based hosts | Host Material | Long-term stability | spiedigitallibrary.orgspiedigitallibrary.org |